[4,5'-Bithiazol]-2-amine
Description
Significance of Heterocyclic Compounds in Modern Organic Chemistry
Heterocyclic compounds are a vast and diverse class of organic molecules that form the cornerstone of modern organic and medicinal chemistry. openaccessjournals.com These compounds are characterized by a cyclic structure containing at least one atom other than carbon, known as a heteroatom, within the ring. openaccessjournals.comijarsct.co.in Nitrogen, oxygen, and sulfur are the most common heteroatoms found in these structures. ijarsct.co.in
The presence of heteroatoms imparts unique physicochemical properties and reactivity to these molecules, making them indispensable in numerous scientific and industrial fields. openaccessjournals.com In nature, heterocyclic structures are ubiquitous, forming the core of essential biomolecules such as DNA, chlorophyll, and various vitamins like thiamin (vitamin B1). ijarsct.co.in Many natural products, including alkaloids and antibiotics, also feature heterocyclic moieties. ijarsct.co.inijraset.com
In the realm of drug discovery and development, heterocyclic compounds are of paramount importance. A significant majority of newly approved drugs, estimated to be over 90%, contain heterocyclic motifs, highlighting their critical role in medicinal chemistry. ijraset.com Their structural diversity and ability to interact with a wide range of biological targets make them ideal scaffolds for the design of novel therapeutic agents. ijraset.comijnrd.org Beyond medicine, heterocyclic compounds are utilized as agrochemicals, corrosion inhibitors, antioxidants, and functional materials like conducting polymers. openaccessjournals.comijarsct.co.in The continuous development of synthetic methodologies provides chemists with the tools to create a vast array of heterocyclic structures with tailored properties for diverse applications. openaccessjournals.comijraset.com
Overview of Bithiazole Scaffolds as Versatile Building Blocks
Among the myriad of heterocyclic systems, the thiazole (B1198619) ring is a particularly important scaffold in chemical and pharmaceutical research. mdpi.com Thiazole is a five-membered ring containing both sulfur and nitrogen atoms. When two thiazole rings are linked together, they form a bithiazole scaffold, a structure that has garnered significant attention as a versatile building block in the synthesis of complex molecules. mdpi.comscholaris.ca
Bithiazole derivatives are found in some naturally occurring compounds and have been the subject of extensive synthetic exploration. mdpi.com Their rigid, planar structure and the presence of multiple heteroatoms allow for diverse and specific interactions with biological macromolecules, making them attractive for drug design. ontosight.ai Research has shown that bithiazole derivatives exhibit a wide spectrum of pharmacological activities. mdpi.com
The versatility of the bithiazole scaffold is further demonstrated by its application in materials science. For instance, these structures have been incorporated into the design of 2D organometallic lattices with potential applications in electronics due to their unique topological properties. researcher.life The ability to modify the bithiazole core at various positions allows for fine-tuning of its electronic and biological properties, paving the way for the development of novel functional materials and therapeutic agents. researcher.lifeacs.org
Research Landscape of [4,5'-Bithiazol]-2-amine: Foundational and Emerging Studies
This compound and its derivatives represent a specific class of bithiazole compounds that have been the focus of significant foundational and emerging research, particularly in the context of developing new therapeutic agents. These compounds have been identified as potent inhibitors of critical biological targets.
Foundational studies have established substituted 4,5'-bithiazoles as a novel class of inhibitors for bacterial DNA gyrase, a well-validated target for antibacterial drug development. researchgate.net By employing structure-based design, researchers identified derivatives of this compound that exhibit low micromolar inhibitory activity against the Gyrase B (GyrB) subunit. researchgate.net The binding mode of these inhibitors has been confirmed through X-ray crystallography, providing a solid foundation for further optimization. researchgate.net
Emerging research has expanded the therapeutic potential of this scaffold. Substituted 4,5'-bithiazoles have been identified as catalytic inhibitors of human DNA topoisomerase IIα (topo IIα), a key enzyme in DNA replication and a major target for cancer chemotherapy. acs.org Studies have shown that these compounds act as ATP-competitive inhibitors, and biophysical assays have confirmed their direct binding to the ATPase domain of the enzyme. acs.org This discovery presents a new avenue for developing anticancer drugs that circumvent the limitations of existing topoisomerase poisons. acs.org
Furthermore, certain bithiazole derivatives have been investigated for their role as correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis. scholaris.caacs.org This line of inquiry highlights the potential of the this compound scaffold to address protein misfolding diseases. acs.orgresearchgate.net The ongoing research into these diverse applications underscores the significant and evolving landscape of this compound and its analogues in advanced chemical and medicinal research.
Interactive Data Table: Properties of this compound and a Key Derivative
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |
| This compound | C6H5N3S2 | 199.25 | Core scaffold for derivatives |
| N-(2-Amino-4′-methyl-4,5′-bithiazol-2′-yl)-4-methoxybenzamide | C15H14N4O2S2 | 346.43 | Topoisomerase IIα Inhibition sigmaaldrich.com |
Interactive Data Table: Summary of Research Findings for this compound Derivatives
| Research Area | Target | Key Finding | Reference |
| Antibacterial | DNA Gyrase B | Identified as a novel class of inhibitors with low micromolar activity. researchgate.net | researchgate.net |
| Anticancer | Human DNA Topoisomerase IIα | Act as ATP-competitive catalytic inhibitors. acs.org | acs.org |
| Protein Misfolding Diseases | Cystic Fibrosis Transmembrane Regulator (CFTR) | Investigated as potential correctors of defective CFTR protein. scholaris.caacs.org | scholaris.caacs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5N3S2 |
|---|---|
Molecular Weight |
183.3 g/mol |
IUPAC Name |
4-(1,3-thiazol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H5N3S2/c7-6-9-4(2-10-6)5-1-8-3-11-5/h1-3H,(H2,7,9) |
InChI Key |
DFAORZZNBXBWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C2=CSC(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4,5 Bithiazol 2 Amine
Established Synthetic Routes to the [4,5'-Bithiazol] Core
The construction of the [4,5'-bithiazol] framework can be achieved through various synthetic methodologies, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone approach. Additionally, multi-step reaction pathways are often employed to build more complex and functionalized bithiazole precursors.
Hantzsch Thiazole Synthesis and its Adaptations for Bithiazole Formation
The Hantzsch thiazole synthesis is a classical and widely utilized method for the formation of the thiazole ring. The fundamental reaction involves the condensation of an α-haloketone with a thioamide. This reaction proceeds through a multistep pathway that begins with an SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl to form the ring, and subsequent dehydration to yield the aromatic thiazole. The Hantzsch synthesis is known for its simplicity and often high yields.
To form a [4,5'-bithiazol] system, adaptations of the Hantzsch synthesis are employed. One common strategy involves the reaction of a pre-formed thiazole containing an α-haloketone moiety with a thioamide. For instance, a 2-amino-4-(haloacetyl)thiazole can be reacted with a thioamide to construct the second thiazole ring, thus forming the bithiazole core. Microwave-assisted Hantzsch reactions have also been developed, which can lead to shorter reaction times and improved yields compared to conventional heating methods.
| Reactant 1 | Reactant 2 | Product | Key Features of Adaptation |
| α-haloketone-substituted thiazole | Thiourea (B124793) or substituted thioamide | [4,5'-Bithiazol]-2-amine derivative | Stepwise construction of the bithiazole core. |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Microwave-assisted synthesis for rapid and efficient reaction. |
Multi-step Reaction Pathways for Bifunctional Bithiazole Precursors
The synthesis of bifunctional [4,5'-bithiazol] precursors often necessitates multi-step reaction sequences. These pathways allow for the introduction of various functional groups onto the bithiazole scaffold, which can then be used for further derivatization. A general approach may involve the initial synthesis of a substituted thiazole, followed by a series of reactions to introduce the necessary functionality to build the second thiazole ring.
For example, a multi-step synthesis could begin with the Hantzsch reaction to form a 2-aminothiazole (B372263) derivative. This can be followed by functional group manipulations, such as the introduction of an acetyl group which is then halogenated to an α-haloacetyl group. This intermediate can then undergo a second Hantzsch reaction with a thioamide to form the bithiazole structure. Automated continuous flow microreactor systems have been utilized for sequential heterocycle formation, enabling rapid and efficient multi-step synthesis without the isolation of intermediates nih.gov.
A representative multi-step sequence is outlined below:
Formation of the first thiazole ring: Reaction of an α-haloketone with thiourea to yield a 2-aminothiazole.
Functionalization: Acylation of the thiazole ring to introduce a ketone.
Halogenation: α-halogenation of the ketone to produce an α-haloketone intermediate.
Formation of the second thiazole ring: A second Hantzsch condensation with a suitable thioamide to yield the [4,5'-bithiazol] core.
Derivatization Strategies for this compound Derivatives
Once the this compound core is synthesized, it can be further modified to create a diverse library of compounds. Derivatization strategies typically focus on the functionalization of the exocyclic amino group and substitution on the thiazole rings.
Functionalization of the Amino Group
The 2-amino group of this compound is a versatile handle for derivatization. It can undergo a variety of reactions to introduce different functional groups, thereby modulating the physicochemical and biological properties of the molecule.
Common derivatization reactions of the amino group include:
Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a straightforward method to introduce a wide range of substituents.
Reaction with Isocyanates and Isothiocyanates: The amino group can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea derivatives, respectively.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.
| Reagent | Resulting Functional Group |
| Acid Chloride/Anhydride | Amide |
| Isocyanate | Urea |
| Isothiocyanate | Thiourea |
| Aldehyde/Ketone | Imine (Schiff Base) |
Substitution Patterns on the Thiazole Rings
Modification of the thiazole rings themselves offers another avenue for creating structural diversity. Electrophilic aromatic substitution reactions can be employed to introduce substituents at various positions on the rings, provided the ring system is sufficiently activated.
A notable strategy for functionalizing the thiazole ring is through halogenation followed by cross-coupling reactions. For instance, biocatalytic bromination of 2-aminothiazoles at the 5-position has been demonstrated using a vanadium-dependent haloperoxidase nih.gov. The resulting 5-bromo-2-aminothiazole can then serve as a substrate for Suzuki-Miyaura cross-coupling reactions with a variety of boronic acids, allowing for the introduction of aryl and heteroaryl groups nih.gov. This approach provides a powerful tool for creating a diverse range of substituted bithiazole derivatives.
Preparation of Conjugated Bithiazole Systems
The bithiazole unit can be incorporated into conjugated polymers, which are of interest for applications in organic electronics. The synthesis of these materials involves polymerization reactions that link bithiazole monomers with other aromatic units.
Several methods have been developed for the synthesis of conjugated polymers containing bithiazole units:
Co-catalyzed Hydroarylation Polyaddition: This method has been used to synthesize bithiazole-based poly(arylenevinylene)s. The optical properties of these polymers can be tuned by N-methylation and N-oxidation of the thiazole rings nih.gov.
Direct C-H Cross-Coupling Polycondensation: Palladium-catalyzed direct C-H cross-coupling polycondensation is another effective method for synthesizing D-π-A conjugated polymers containing benzotriazole (B28993) and bithiazole units.
Copper-Catalyzed Aerobic Oxidative Coupling: This method has also been employed for the synthesis of bithiazole-based semiconducting polymers.
These polymerization techniques allow for the creation of materials with tailored electronic and optical properties for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanistic Investigations of this compound Syntheses
The synthesis of the this compound scaffold is not a trivial process and typically involves a multi-step sequence. A common and well-established method for the formation of the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction classically involves the condensation of an α-haloketone with a thiourea derivative.
A plausible mechanistic pathway for the formation of a single 2-aminothiazole ring, which serves as a building block for the target molecule, is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of an α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
The formation of the this compound structure likely proceeds through a convergent synthesis strategy, where two key thiazole intermediates are synthesized separately and then coupled. One common approach involves the synthesis of a 2-aminothiazole and a second thiazole moiety bearing a suitable functional group for coupling, such as a halogen.
Plausible Mechanistic Steps for the Hantzsch Thiazole Synthesis portion:
Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon atom of the α-haloketone, displacing the halide ion in an SN2 reaction.
Intermediate Formation: This initial reaction forms an S-alkylated isothiourea intermediate.
Intramolecular Cyclization: The amino group of the isothiourea intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone functionality.
Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic 2-aminothiazole ring.
The subsequent coupling of two thiazole rings to form the 4,5'-bithiazole (B13884804) linkage can be achieved through various cross-coupling reactions, with palladium-catalyzed methods being particularly prevalent in modern organic synthesis. For instance, a Suzuki or Stille coupling reaction could be employed, where a boronic acid or organostannane derivative of one thiazole is coupled with a halogenated derivative of the second thiazole.
Green Chemistry Approaches and Sustainable Synthesis Development
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including thiazole derivatives. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of this compound and its analogues, several green methodologies have been explored.
Microwave-Assisted Synthesis:
Comparative Data of Conventional vs. Microwave-Assisted Synthesis of Thiazole Derivatives
| Entry | Reaction | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-Aryl-4-methylthiazole Synthesis | Conventional | 8-10 h | 75-85 | |
| 2 | 2-Aryl-4-methylthiazole Synthesis | Microwave | 5-10 min | 88-95 | |
| 3 | Benzimidazole Synthesis | Conventional | 2-15 h | <50 | |
| 4 | Benzimidazole Synthesis | Microwave | 2-8 min | >70 | |
| 5 | Tri-substituted Imidazole Synthesis | Conventional | 6-8 h | 60-70 | |
| 6 | Tri-substituted Imidazole Synthesis | Microwave | 10-15 min | 80-90 |
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional heating methods. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures. This can lead to enhanced reaction rates and yields. Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, and its application to the synthesis of this compound could offer a more energy-efficient and faster route. Studies have shown that ultrasound-assisted Hantzsch synthesis can proceed at room temperature, obviating the need for external heating.
Impact of Greener Synthetic Methods on Thiazole Synthesis
| Method | Catalyst | Solvent | Key Advantages |
|---|---|---|---|
| Microwave-Assisted | Often Catalyst-free or Solid-supported | Green Solvents (e.g., water, ethanol) or Solvent-free | Rapid reaction times, higher yields, improved purity. |
| Ultrasound-Assisted | Often Catalyst-free or phase-transfer catalysts | Green Solvents (e.g., water, ethanol) | Mild reaction conditions (room temperature), shorter reaction times, high yields. |
| Catalyst-Free | None | Green Solvents (e.g., water, PEG) or Solvent-free | Avoids toxic and expensive metal catalysts, simpler work-up procedures. |
Catalyst-Free and Solvent-Free Approaches:
The development of catalyst-free and solvent-free reaction conditions represents a significant advancement in green chemistry. For the Hantzsch thiazole synthesis, it has been demonstrated that the reaction can proceed efficiently without a catalyst, particularly under microwave or ultrasound irradiation. Furthermore, performing reactions in the absence of a solvent (neat conditions) or in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) significantly reduces the generation of volatile organic compounds (VOCs). These approaches not only minimize the environmental footprint but also simplify the purification process, leading to a more cost-effective and sustainable synthesis of this compound.
Advanced Spectroscopic and Analytical Characterization of 4,5 Bithiazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of protons within a molecule. For [4,5'-Bithiazol]-2-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the thiazole (B1198619) rings and the amine group.
Based on data from closely related analogs such as 2,2'-diamino-4,4'-bithiazole (B1206011) and various 2-aminothiazole (B372263) derivatives, the chemical shifts can be predicted. researchgate.netinformahealthcare.comresearchgate.net The protons on the aromatic thiazole rings are expected to appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effects of the heterocyclic system. The protons of the primary amine (-NH₂) group are anticipated to produce a singlet, with a chemical shift that can vary depending on the solvent and concentration. In the ¹H-NMR spectrum of the similar compound 2,2'-diamino-4,4'-bithiazole, the -NH₂ protons are observed as a singlet signal at 6.99 ppm. researchgate.net Similarly, analysis of 4-phenylthiazol-2-amine shows the amine proton signal at δ 6.69 ppm. researchgate.net The proton at the C5 position of a 2-aminothiazole ring typically appears around δ 6.5-7.0 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-5 | ~6.7 - 7.2 | Singlet | Chemical shift influenced by the adjacent thiazole ring. |
| H-2' | ~8.5 - 8.9 | Singlet | Deshielded due to adjacent N and S atoms. |
| H-4' | ~7.5 - 7.9 | Singlet | Aromatic region. |
| -NH₂ | ~6.8 - 7.2 | Singlet (broad) | Shift is solvent and concentration dependent. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation
Carbon-13 (¹³C) NMR spectroscopy provides definitive information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal, confirming the presence and electronic environment of the six carbons in the bithiazole core.
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. compoundchem.com Carbons directly attached to electronegative atoms like nitrogen and sulfur will be deshielded and appear at higher chemical shifts (downfield). Aromatic and alkene carbons typically resonate in the range of 100-150 ppm. oregonstate.edu The carbon atom C-2, bonded to both a ring nitrogen and the exocyclic amine nitrogen, is expected to be the most downfield signal, likely appearing above 160 ppm. Conversely, carbons bearing a proton (C-5, C-2', C-4') will have lower chemical shifts than the quaternary carbons involved in the ring linkage (C-4, C-5').
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | >165 | Attached to two nitrogen atoms; expected to be highly deshielded. |
| C-4 | ~140 - 145 | Quaternary carbon involved in ring linkage. |
| C-5 | ~110 - 115 | Protonated aromatic carbon. |
| C-2' | ~150 - 155 | Aromatic carbon adjacent to N and S. |
| C-4' | ~115 - 125 | Protonated aromatic carbon. |
| C-5' | ~135 - 140 | Quaternary carbon involved in ring linkage. |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and mapping the connectivity within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals for H-5, H-2', and H-4' to their corresponding carbon signals (C-5, C-2', and C-4'), confirming their one-bond (¹J_CH_) coupling. This technique is more sensitive than older methods like DEPT for determining which carbons are protonated. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²J_CH_ and ³J_CH_). mdpi.com This technique would be particularly powerful for confirming the linkage between the two thiazole rings. Key expected HMBC correlations would include:
A cross-peak between the H-5 proton and the quaternary carbon C-4, confirming their two-bond relationship.
Correlations between the H-5 proton and the carbons of the second thiazole ring (C-4' and C-5'), which would definitively establish the 4,5'-linkage point.
Correlations from the H-2' and H-4' protons to other carbons within their own ring and across the linkage, providing a complete map of the molecular framework.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules, providing invaluable information about the functional groups present.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" based on the molecule's functional groups. The FTIR spectrum of this compound can be interpreted by referencing data from highly similar structures, such as 2,2'-diamino-4,4'-bithiazole. researchgate.net
Key expected absorption bands include:
N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.
C-H Stretching: Aromatic C-H stretching vibrations from the thiazole rings are expected to appear just above 3000 cm⁻¹. researchgate.net
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the thiazole rings typically occur in the 1500-1600 cm⁻¹ region. For 2,2'-diamino-4,4'-bithiazole, a C=N stretch is observed at 1590 cm⁻¹. researchgate.net
Ring Skeletal Vibrations: The complex vibrations of the thiazole rings themselves produce a series of sharp bands in the fingerprint region (below 1500 cm⁻¹), which are characteristic of the heterocyclic core. researchgate.net
Table 3: Characteristic FTIR Absorption Bands for this compound (based on analogs)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450 - 3250 | N-H Stretch | Primary Amine (-NH₂) |
| 3150 - 3050 | C-H Stretch | Aromatic (Thiazole Ring) |
| 1600 - 1550 | C=N Stretch | Thiazole Ring |
| 1560 - 1450 | C=C Stretch / Skeletal | Thiazole Ring |
| 1400 - 1200 | Skeletal Vibrations | Thiazole Ring |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations that involve a change in molecular polarizability, such as those of symmetric, non-polar bonds. For this compound, Raman spectroscopy would be especially useful for characterizing the vibrations of the bithiazole core.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C₆H₅N₃S₂), the molecular weight is 199.26 g/mol . In a typical mass spectrum, this compound would exhibit a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) corresponding to its exact mass. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation of the this compound molecular ion under electron impact (EI) is expected to proceed through several pathways, influenced by the stability of the heterocyclic rings and the substituent amine group. The fragmentation pattern is considerably influenced by the nature of the substituents on the ring systems. arkat-usa.org Common fragmentation mechanisms involve the rupture of bonds and skeletal rearrangements. arkat-usa.org
Plausible fragmentation pathways could include:
Cleavage of the inter-ring bond: The single bond connecting the two thiazole rings is a likely point of cleavage, which would result in fragment ions corresponding to the individual substituted thiazole rings.
Loss of small molecules: Fragmentation may occur via the elimination of stable neutral molecules such as hydrogen cyanide (HCN) from the amine-substituted ring or the loss of thio-radicals.
Ring opening: The thiazole rings themselves may undergo cleavage, leading to a complex series of smaller fragment ions.
The resulting mass spectrum provides a unique fingerprint, allowing for the unambiguous identification of the compound and differentiation from its isomers.
Table 1: Representative Mass Spectrometry Data for this compound This table presents plausible m/z values based on the compound's structure and general fragmentation principles of related heterocyclic compounds.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 199 | [C₆H₅N₃S₂]⁺ | Molecular Ion [M]⁺ |
| 172 | [C₅H₂N₂S₂]⁺ | Loss of HCN from the amine-bearing ring |
| 115 | [C₃H₃N₂S]⁺ | Cleavage of the inter-ring bond; aminothiazole fragment |
X-ray Diffraction (XRD) Studies for Solid-State Structure
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides detailed information about unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's physical and chemical properties.
Single-Crystal X-ray Diffraction (SC-XRD) for Precise Atomic Arrangement
Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's solid-state structure. units.it To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the atomic arrangement.
Studies on related bithiazole derivatives have shown that they often crystallize in monoclinic or triclinic systems. pnrjournal.commdpi.comresearchgate.net For instance, 4,4',5,5'-tetraphenyle-2,2'-bithiazole was found to crystallize in the monoclinic P121/n1 space group. researchgate.net Similarly, another bithiazole derivative, 4,4'-Bis(3-phenyl-3-methylcyclobutyl)-2,2'-bithiazole, also crystallizes in a monoclinic system with the P21/c space group. pnrjournal.com The analysis for this compound would yield precise data on the planarity of the thiazole rings, the torsion angle between them, and the packing of molecules in the crystal lattice, which is often stabilized by hydrogen bonding and other non-covalent interactions. researchgate.net
Table 2: Illustrative Single-Crystal X-ray Diffraction Data The following data for a hypothetical crystal of this compound is based on published data for related bithiazole structures. pnrjournal.comresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 5.75 |
| b (Å) | 18.80 |
| c (Å) | 10.95 |
| α (°) | 90 |
| β (°) | 99.45 |
| γ (°) | 90 |
| Volume (ų) | 1165.0 |
| Z (Molecules per unit cell) | 4 |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. omicsonline.org Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a powdered sample. units.it The technique is primarily used for phase identification, determination of crystalline purity, and analysis of polymorphic forms. units.it
In a PXRD experiment, a sample of powdered this compound is irradiated with X-rays over a range of angles (2θ). The resulting diffraction pattern, or diffractogram, plots the intensity of the diffracted X-rays versus the diffraction angle 2θ. omicsonline.org This pattern serves as a unique "fingerprint" for the specific crystalline phase of the compound. It can be used to confirm the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern and to ensure it is free from crystalline impurities.
Table 3: Representative Powder X-ray Diffraction Peaks This table shows a hypothetical set of characteristic diffraction peaks for this compound.
| Position (°2θ) | Intensity (%) |
|---|---|
| 12.5 | 45 |
| 15.8 | 80 |
| 20.1 | 100 |
| 22.4 | 65 |
| 25.2 | 90 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For conjugated and aromatic molecules like this compound, UV-Vis spectroscopy provides valuable information about its electronic structure.
The spectrum of this compound is expected to display distinct absorption bands corresponding to specific electronic transitions. nih.gov These typically include:
π–π* transitions: These high-energy transitions occur in molecules with π-systems, such as the aromatic thiazole rings. They usually result in strong absorption bands.
n–π* transitions: These lower-energy transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the nitrogen and sulfur atoms, to an anti-bonding π* orbital. These transitions are typically weaker in intensity compared to π–π* transitions.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and the solvent used for the analysis. nih.gov The extent of conjugation in the bithiazole system significantly influences the energy of these transitions.
Table 4: Expected UV-Vis Absorption Data for this compound Data is based on typical values for related aromatic and heterocyclic compounds. nih.govnih.gov
| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |
|---|---|---|
| ~280 | ~25,000 | π–π* |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized substance, thereby confirming its purity and stoichiometric composition.
For this compound, with the molecular formula C₆H₅N₃S₂, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. The experimental values, obtained from combustion analysis, are then compared to these theoretical percentages. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity. researchgate.net
Table 5: Elemental Analysis Data for this compound (C₆H₅N₃S₂)
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 36.17 | 36.25 |
| Hydrogen (H) | 2.53 | 2.50 |
| Nitrogen (N) | 21.09 | 21.01 |
| Sulfur (S) | 32.21 | 32.15 |
Theoretical and Computational Chemistry Investigations of 4,5 Bithiazol 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in elucidating the intricate relationship between the molecular structure of [4,5'-Bithiazol]-2-amine and its chemical behavior. These computational methods provide a lens into the electronic landscape of the molecule, offering insights that are often challenging to obtain through experimental techniques alone.
Beyond structural prediction, DFT is instrumental in determining the electronic properties of this compound. These properties, including the distribution of electron density and the molecular electrostatic potential, are key to understanding how the molecule will interact with other chemical species. The molecular electrostatic potential map, for instance, can highlight regions of the molecule that are electron-rich and susceptible to electrophilic attack, as well as electron-poor regions that are prone to nucleophilic attack.
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C=O | 1.221 | - |
| N-N (Thiadiazole Ring) | 1.358 | - |
| - | - | Out of plane by ~69° |
Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals are fundamental in predicting the reactivity of this compound. The HOMO represents the ability of the molecule to donate electrons, making it a key indicator of its nucleophilic or basic character. youtube.com Conversely, the LUMO signifies the molecule's capacity to accept electrons, thus reflecting its electrophilic or acidic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis is instrumental in predicting how this compound will behave in chemical reactions, including its potential for electronic transitions and its susceptibility to attack by other reagents. libretexts.orgprinceton.edu
| Orbital | Energy (eV) |
|---|---|
| HOMO | - |
| LUMO | - |
| Energy Gap (ΔE) | 5.52174 |
Natural Bond Orbital (NBO) analysis provides a deeper understanding of the electronic structure of this compound by examining the interactions between filled and unfilled orbitals. This method allows for the quantification of intramolecular charge transfer, which occurs when electron density is delocalized from a donor group to an acceptor group within the molecule. nih.gov By analyzing the stabilization energies associated with these interactions, researchers can gain insights into the molecule's stability and the nature of its chemical bonds.
Chemical Hardness (η) and Softness (S) are measures of a molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is generally less reactive, while a softer molecule has a smaller gap and is more reactive.
The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile. nih.gov
These parameters, calculated using DFT, provide a comprehensive framework for understanding the chemical reactivity of this compound and for predicting its interactions with other chemical species. nih.govarxiv.org
| Parameter | Definition | Significance |
|---|---|---|
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / η | Inverse of hardness, indicates higher reactivity |
| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons |
| Chemical Potential (μ) | -χ | Escaping tendency of electrons |
| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |
*I = Ionization Potential, A = Electron Affinity*Molecular Modeling and Simulation Approaches
While quantum chemical calculations provide a static picture of this compound, molecular modeling and simulation techniques offer a dynamic view of its behavior over time. These methods are essential for understanding the conformational flexibility and intermolecular interactions of the molecule.
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. mdpi.com By simulating the motions of atoms and molecules over time, MD can provide valuable insights into the conformational landscape of this compound. mdpi.com This is particularly important for flexible molecules that can adopt multiple conformations, as the biological activity or chemical reactivity of the molecule may depend on its specific three-dimensional shape. nih.gov
MD simulations can also be used to investigate the intermolecular interactions between this compound and other molecules, such as solvent molecules or biological macromolecules. nih.gov This information is crucial for understanding how the molecule behaves in different environments and for predicting its binding affinity to target proteins or other receptors. By providing a detailed, atomistic view of these interactions, MD simulations can play a key role in the rational design of new molecules with specific properties.
Molecular Docking Studies for Exploring Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.
Research into substituted 4,5'-bithiazoles has identified them as catalytic inhibitors of human DNA topoisomerase IIα (topo IIα), a key enzyme in modern chemotherapy. researchgate.net Molecular docking studies have been instrumental in elucidating the binding mechanism of these compounds within the adenosine (B11128) 5'-triphosphate (ATP) binding site of the enzyme. researchgate.netnih.govbeilstein-journals.org
The predicted binding mode of this compound derivatives shows a resemblance to the conformation of the native ATP-based ligands. nih.govbeilstein-journals.org A key interaction involves the N-terminal group on the first thiazole ring, which can act as a hydrogen bond acceptor, interacting with crucial amino acid residues within the binding pocket. For instance, in human topoisomerase IIα, this interaction occurs with Asn120. nih.govbeilstein-journals.org This is analogous to the interaction of similar compounds with Asp73 in the bacterial enzyme DNA gyrase. nih.govbeilstein-journals.org
It is important to note that molecular docking provides a static prediction of the binding pose. To gain a more comprehensive understanding of the dynamic behavior and stability of the ligand-target complex, these studies are often complemented by molecular dynamics (MD) simulations. nih.govbeilstein-journals.org MD simulations can provide valuable information on the molecular recognition process and the stability of the interactions over time. nih.govbeilstein-journals.org
Table 1: Key Interactions of this compound Derivatives in the ATP Binding Site of Human Topoisomerase IIα
| Interacting Ligand Group | Key Amino Acid Residue | Type of Interaction | Reference |
| N-terminal group of the first thiazole ring | Asn120 | Hydrogen Bond Acceptor | nih.govbeilstein-journals.org |
| First thiazole heterocycle | Asn91 | Water-mediated Hydrogen Bond | beilstein-journals.org |
Prediction of Spectroscopic Signatures using Computational Methods
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic signatures of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. While specific computational spectroscopic studies for this compound were not prominently available in the reviewed literature, the principles and methodologies are well-established for related heterocyclic compounds.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. For heterocyclic molecules, the accuracy of the predicted chemical shifts depends on the chosen functional and basis set. By calculating the NMR spectra for different possible isomers or tautomers, computational chemistry can aid in the structural elucidation of newly synthesized compounds. For complex molecules, comparing the calculated chemical shifts with experimental data can be a powerful tool for confirming the correct structure.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. These calculations can help in the assignment of the experimentally observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. For molecules like this compound, computational vibrational analysis can provide insights into the strength and nature of the bonds within the thiazole rings and the amino substituent.
Table 2: Computational Methods for Predicting Spectroscopic Signatures
| Spectroscopic Technique | Computational Method | Predicted Parameters |
| Nuclear Magnetic Resonance (NMR) | DFT (e.g., GIAO) | Chemical Shifts (δ) |
| Infrared (IR) & Raman Spectroscopy | DFT | Vibrational Frequencies (cm⁻¹) and Intensities |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | TD-DFT | Wavelength of Maximum Absorption (λmax) and Oscillator Strength (f) |
Coordination Chemistry of 4,5 Bithiazol 2 Amine As a Ligand
Synthesis and Characterization of Metal Complexes
No information was found regarding the synthesis of metal complexes specifically using [4,5'-Bithiazol]-2-amine as a ligand.
Chelation Behavior and Diverse Coordination Modes
There are no available studies describing the chelation behavior or the coordination modes of this compound with various metal ions.
Structural Investigation of Metal-Bithiazole Complexes
No crystal structures or detailed structural investigations for metal complexes of this compound have been reported in the searched literature.
Spectroscopic and Magnetic Properties of Coordination Compounds
Data on the spectroscopic (e.g., UV-Vis, IR) and magnetic properties of coordination compounds derived from this compound are not available.
Applications of 4,5 Bithiazol 2 Amine in Materials Science and Engineering
Design and Synthesis of Functional Polymeric Materials
The bithiazole unit is an attractive component for functional polymers due to its electron-deficient nature and ability to promote planarity in the polymer backbone, which is advantageous for creating materials with tailored electronic, optical, and thermal properties.
Conjugated polymers containing bithiazole units are synthesized through various polymerization techniques. A common method is condensation polymerization. For instance, a novel conjugated polymer has been prepared through the polycondensation of 2,2'-diamino-4,4'-bithiazole (B1206011) with terephthaldialdehyde in the presence of glacial acetic acid. researchgate.netmjcce.org.mk This reaction creates a poly(Schiff base) with an extended π-conjugated system. Similarly, hyperbranched conjugated polymers have been synthesized via the polycondensation of bifunctional 2,2'-diamino-4,4'-bithiazole and trifunctional 1,3,5-benzenetricarboxaldehyde. researchgate.net
Other synthetic strategies aim to fine-tune the polymer's properties by incorporating different co-monomers. For example, three distinct polymers have been synthesized to illustrate how altering the structure around the bithiazole chromophore can modify optical and morphological characteristics: acs.org
PBBNBT : poly(4,4'-dinonyl-5,5'-bithiazole-2,2'-diyl-co-5-tert-butylphenylene-1,3-diyl)
PDPBT : poly(4,4'-bis(p-dodecylphenyl)-2,2'-bithiazole-5,5'-diyl)
PENBT : poly(4,4'-dinonyl-2,2'-bithiazole-5,5'-diyl-co-ethynylene)
Furthermore, simple and efficient syntheses have been developed for π-conjugated polymers consisting of 2,2'-bithiazole (B7772081) or 5,5'-bithiazole (B13893616) and alkylthiophenes, which are promising for organic photovoltaic applications. acs.orgnih.gov
The thermal properties of bithiazole-based polymers are critical for their application in electronic devices, which often operate at elevated temperatures. Thermogravimetric analysis (TGA) is commonly used to investigate the thermal stability and decomposition kinetics of these materials.
A study on a conjugated polymer synthesized from 2,2'-diamino-4,4'-bithiazole and terephthaldialdehyde revealed high thermal stability. researchgate.net The polymer exhibited a two-stage degradation process when heated to 900 °C in a nitrogen atmosphere. The first stage occurred between 250–500 °C with a mass loss of approximately 25%, while the second stage from 500–900 °C resulted in an additional 55% mass loss. researchgate.net The initial decomposition temperature was found to increase with the heating rate, a behavior common to many polymers. researchgate.net
The kinetics of thermal degradation provide insight into the material's stability. The activation energy (Ea), a measure of the energy barrier for decomposition, can be calculated using methods such as the Flynn–Wall–Ozawa (FWO) and Kissinger models. For the aforementioned polymer, the activation energies were determined to be 288.4 kJ/mol (FWO) and 281.1 kJ/mol (Kissinger) in a conversion range of 3–15%. researchgate.netmjcce.org.mk Further analysis using the Horowitz–Metzger method indicated that the thermodegradation follows a three-dimensional diffusion type deceleration (D3) mechanism. researchgate.netmjcce.org.mk
| Heating Rate (°C/min) | Initial Decomposition Temperature (°C) | Kinetic Method | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|
| 5 | 238.4 | Flynn–Wall–Ozawa | 288.4 |
| 10 | 240.5 | ||
| 15 | 244.3 | ||
| 20 | 252.8 | ||
| Kissinger | 281.1 |
Role in Organic Electronic and Optoelectronic Devices
The electron-deficient character of the bithiazole ring makes it a valuable component for organic semiconductors used in a variety of electronic and optoelectronic devices. nih.gov Its inclusion can help lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the material, which is beneficial for charge transport. researchgate.net
Bithiazole-containing polymers have been successfully employed in:
Organic Field-Effect Transistors (OFETs) : OFETs are fundamental components of flexible, low-cost electronics. wikipedia.orgkyushu-u.ac.jp The incorporation of bithiazole units into conjugated polymers can lead to materials with high charge carrier mobilities. For example, a copolymer of dithienyldiketopyrrolopyrrole and 2,2'-bithiazole (PDBTz) exhibited excellent n-type (electron-transporting) performance, with an average electron mobility of 0.81 cm²/V·s and a maximum value of 1.29 cm²/V·s. researchgate.net
Light-Emitting Diodes (LEDs) and Light-Emitting Electrochemical Cells (LECs) : Bithiazole polymers can also function as the emissive layer in light-emitting devices. Certain conjugated copolymers have shown red electroluminescence at 641 nm with a peak luminance of approximately 160 cd/m². researchgate.net Another bithiazole-based material used in an inkjet-printed LEC demonstrated a high external quantum efficiency of over 12.8% and a luminance of 1.8 x 10⁴ cd/m². nih.gov Bithiazole-containing polymers have also been shown to be n-dopable with conductivities around 10² S/cm. acs.org
| Device Type | Bithiazole-Based Material | Key Performance Metric | Value | Source |
|---|---|---|---|---|
| OFET | Poly(dithienyldiketopyrrolopyrrole-bithiazole) | Electron Mobility | up to 1.29 cm²/V·s | researchgate.net |
| OPV (Nonfullerene) | PTN5 (5,5'-bithiazole and alkylthiophene polymer) | Power Conversion Efficiency (PCE) | 12.2% | acs.orgnih.gov |
| DSSC | T1 (Bithiazole-bridged dye) | Power Conversion Efficiency (PCE) | 5.73% | rsc.org |
| LED | PNBTV (conjugated copolymer) | Peak Luminance | ~160 cd/m² | researchgate.net |
| LEC | Inkjet-printed bithiazole material | External Quantum Efficiency (EQE) | >12.8% | nih.gov |
Development of Advanced Functional Materials (e.g., sensors)
The nitrogen and sulfur atoms within the bithiazole structure can act as binding sites for metal ions and other analytes, making these compounds suitable for use in chemical sensors. nih.gov The binding event typically perturbs the electronic structure of the molecule, leading to a detectable change in its optical properties, such as color (colorimetric sensor) or fluorescence (fluorometric sensor).
While research on [4,5'-Bithiazol]-2-amine itself is specific, studies on related benzothiazole (B30560) and bithiophene structures demonstrate the sensing principle.
Cyanide Detection : A Schiff's base synthesized from 2-hydrazinobenzothiazole (B1674376) and 2,2-bithiophene-5-carboxaldehyde has been developed as a highly selective and sensitive colorimetric sensor for the cyanide ion (CN⁻). researchgate.net This probe can detect cyanide with a very low detection limit of 1.33 x 10⁻⁸ M. researchgate.net Another sensor based on a benzothiazole-quinoline structure also detects CN⁻, as well as Cu²⁺, with a detection limit for cyanide of 0.280 x 10⁻⁷ M. nih.gov
Metal Ion Detection : The same benzothiazole-quinoline probe mentioned above can detect copper ions (Cu²⁺) with a detection limit of 1.153 x 10⁻⁷ M. nih.gov Other novel benzothiazole-based chemosensors have been designed for the ratiometric and colorimetric detection of biologically important ions like Zn²⁺, Cu²⁺, and Ni²⁺, showing distinct color changes from colorless to yellow upon binding. nih.gov
Biosensors : Bithiazole-based covalent organic framework (COF) nanosheets have been used to construct high-performance electrochemical biosensors. These COFs were assembled with the enzyme acetylcholinesterase to enable the efficient detection of organophosphorus pesticides. researchgate.net
The development of these sensors relies on the specific and strong interaction between the thiazole-containing probe and the target analyte, which makes them highly selective even in the presence of other competing ions. researchgate.netnih.gov
Supramolecular Assemblies and Self-Assembled Systems
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.comresearchgate.net These weak interactions are crucial in polymer science as they dictate the folding of polymer chains and their assembly into well-ordered, hierarchical structures. mdpi.comnih.gov The bithiazole unit is particularly adept at participating in these interactions, guiding the self-assembly of molecules into functional architectures.
The structure of the bithiazole ring system is key to its role in supramolecular chemistry. The aromatic rings facilitate π-π stacking, an interaction where the electron clouds of adjacent rings attract one another, leading to ordered stacks. mdpi.com The nitrogen and sulfur atoms are sites for more specific interactions.
A critical non-covalent interaction in bithiazole-containing polymers is the intramolecular S···N interaction. nih.gov This interaction between the sulfur of a neighboring thiophene (B33073) ring and the nitrogen of the thiazole (B1198619) ring can planarize and rigidify the polymer backbone. This enhanced planarity promotes more effective intermolecular packing and crystallinity, which is directly linked to improved device performance. For example, the highly ordered structure in the PTN5 polymer, which led to its high 12.2% PCE in solar cells, was attributed to this effectively arranged S···N interaction. acs.orgnih.gov
Hierarchical self-assembly is a process where molecules first form simple, ordered structures, which then serve as building blocks for more complex, larger-scale assemblies. researchgate.netnih.govnih.gov In bithiazole-based systems, these initial non-covalent interactions (S···N, π-π stacking, hydrogen bonding) guide the molecules to arrange in a specific way. These primary structures can then aggregate or assemble further to form the final, functional material, whether it be the highly ordered thin film in an OFET or the porous network of a sensor. researchgate.netnih.gov This bottom-up approach to creating complex nanostructures is inspired by biological systems and is a powerful strategy for fabricating advanced functional materials. nih.govnih.gov
Dynamic Combinatorial Chemistry Utilizing Bithiazole Scaffolds
The application of this compound and its derivatives as scaffolds in dynamic combinatorial chemistry (DCC) for materials science and engineering is a specialized area of research. Dynamic combinatorial chemistry is a powerful strategy that utilizes reversible reactions to generate libraries of molecules in equilibrium. The composition of this library can adapt in response to external stimuli or the presence of a template, allowing for the discovery of molecules with specific desired properties.
While the broader field of dynamic covalent chemistry is utilized for creating dynamic functional materials, specific research detailing the use of this compound within this context for materials science is not extensively documented in publicly available literature. However, the structural motifs of bithiazoles present potential for their incorporation into dynamic combinatorial libraries. The thiazole rings can be functionalized to participate in various reversible reactions, such as disulfide exchange, imine formation, or transesterification, which are foundational to DCC.
The exploration of heterocyclic compounds in dynamic covalent chemistry is an emerging field with the potential to create novel functional materials. nih.govdoaj.org For instance, the reversible aza-Michael addition reaction involving functional heterocycles has been demonstrated to produce degradable and recyclable polymers with tunable optical properties. nih.govdoaj.org This proof-of-concept with other heterocyclic systems suggests a potential avenue for the future investigation of bithiazole scaffolds in the development of advanced materials.
Currently, the synthesis of combinatorial libraries of other small heterocycles like pyrazoles and isoxazoles on solid supports has been established as a tool for drug discovery. This methodology, while not directly in materials science, highlights the adaptability of heterocyclic scaffolds in combinatorial approaches.
Future research may focus on designing and synthesizing this compound derivatives that can participate in reversible covalent bond formation, thereby enabling their use in the generation of dynamic combinatorial libraries for applications in self-healing materials, responsive polymers, and molecular sensors.
Future Research Directions and Emerging Trends for 4,5 Bithiazol 2 Amine
Development of Novel and Efficient Synthetic Methodologies
The advancement of applications for [4,5'-Bithiazol]-2-amine derivatives is intrinsically linked to the ability to synthesize them efficiently and with high purity. Future research is increasingly focused on developing innovative synthetic routes that are more cost-effective, environmentally friendly, and versatile.
Key areas of development include:
One-Pot Syntheses: Researchers are exploring one-pot reactions that combine multiple synthetic steps without isolating intermediates. For instance, a novel one-pot method for synthesizing 1,3,4-thiadiazol-2-amine derivatives using a thiosemicarbazide (B42300) and a carboxylic acid with polyphosphate ester (PPE) has been developed, avoiding toxic additives like POCl3 or SOCl2 nih.gov. This approach could be adapted for bithiazole synthesis, streamlining the process and reducing waste nih.govmdpi.com.
Optimized Reaction Conditions: Efforts are underway to optimize existing synthetic protocols. This includes the development of robust and practicable routes for key intermediates, such as the synthesis of methyl-substituted thiazolo[4,5-b]pyridines using an optimized Suzuki coupling, which can then be used to create a variety of derivatives beilstein-journals.org.
Late-Stage Functionalization: Methodologies that allow for the modification of the bithiazole core at a late stage of the synthesis are highly desirable. This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For example, the acylation of 2,3-dihydro nih.govacs.orgthiazolo[4,5-b]pyridines under mild conditions allows for the clean production of various amides beilstein-journals.org.
These advancements in synthetic chemistry are crucial for producing a diverse range of this compound derivatives, facilitating deeper exploration of their properties and applications.
Advanced Computational Approaches for Structure-Property Relationship Predictions
Computational chemistry is becoming an indispensable tool in the study of bithiazole derivatives, enabling the prediction of their physicochemical properties and biological activities, thereby guiding synthetic efforts and reducing reliance on trial-and-error experimentation.
Emerging trends in this area include:
Density Functional Theory (DFT) Studies: DFT calculations are used to analyze the optimized geometry, charge distribution, and spectroscopic features of thiazole (B1198619) derivatives mdpi.com. These studies help in understanding the electronic properties, such as the HOMO-LUMO energy gap, which is crucial for applications in organic electronics mdpi.comrsc.org. For example, DFT has been used to investigate molecular orbitals and the electropolymerization of comonomers containing bithiazole moieties researchgate.net.
Molecular Docking and Dynamics: In medicinal chemistry, molecular docking simulations are employed to predict the binding affinity and interaction patterns of bithiazole derivatives with biological targets like proteins and DNA mdpi.comresearchgate.netrsc.org. These in silico studies can identify the most promising candidates for further biological evaluation and provide insights into their mechanism of action researchgate.netrsc.org. For instance, docking studies on azo-thiazole derivatives with the crystal structure of E. coli proteins have shown a close binding with the active site, consistent with their observed biological activity rsc.org.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to establish a mathematical relationship between the chemical structure of bithiazole derivatives and their biological activity or physical properties. These models are valuable for predicting the potency of new, unsynthesized compounds and for optimizing lead structures academie-sciences.fr.
By combining computational predictions with experimental results, researchers can accelerate the design and discovery of new this compound derivatives with desired functionalities academie-sciences.fr.
| Computational Method | Application in Bithiazole Research | Key Insights |
| Density Functional Theory (DFT) | Prediction of electronic properties (HOMO/LUMO levels), molecular geometry, and vibrational spectra. mdpi.comresearchgate.net | Understanding charge transfer, stability, and reactivity; guiding the design of materials for organic electronics. mdpi.comrsc.org |
| Molecular Docking | Simulating the interaction of bithiazole derivatives with biological targets (e.g., enzymes, DNA). mdpi.comresearchgate.netrsc.org | Predicting binding affinity and mode of action; identifying potential drug candidates and their biological targets. researchgate.netrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Establishing correlations between chemical structure and biological activity. academie-sciences.fr | Facilitating the design of more potent and selective compounds by predicting the activity of novel derivatives. academie-sciences.fr |
Exploration of New Material Science Applications with Tailored Properties
The unique electronic and structural characteristics of the bithiazole unit make it a promising building block for advanced functional materials. The electron-deficient nature of the thiazole ring allows for fine-tuning of the optoelectronic properties of materials nih.gov.
Future research is directed towards:
Organic Semiconductors: Bithiazole-based polymers are being investigated for use in organic field-effect transistors (OFETs) and organic solar cells nih.gov. The high planarity and potential for effective π–π stacking of the bithiazole moiety can enhance charge carrier mobility rsc.org. Fused bithiazole units, in particular, promote highly-ordered structures, leading to promising charge carrier mobilities rsc.org.
Low Bandgap Polymers: Copolymers incorporating fused bithiazole units with electron-rich monomers are being synthesized to create materials with low bandgaps, which are desirable for applications in organic photovoltaics rsc.org.
Sensors: The ability of bithiazole derivatives to interact with various analytes makes them potential candidates for chemical sensors. Their fluorescence properties, which can be sensitive to the surrounding environment, are being studied for sensing applications researchgate.net.
The systematic modification of the this compound core will allow for the tailoring of material properties to meet the specific demands of these high-tech applications.
| Application Area | Role of Bithiazole | Research Focus |
| Organic Field-Effect Transistors (OFETs) | As an electron-deficient building block in conjugated polymers. nih.gov | Enhancing charge carrier mobility through structural modifications and polymer design. rsc.org |
| Organic Photovoltaics (OPVs) | Component in acceptor polymers for bulk-heterojunction solar cells. nih.gov | Developing low bandgap copolymers to improve light-harvesting efficiency. rsc.org |
| Chemical Sensors | Luminescent and colorimetric sensing platforms. researchgate.net | Investigating solvatochromism and anion recognition capabilities. researchgate.net |
Interdisciplinary Research Synergies with Bithiazole Derivatives
The diverse functionalities of this compound and its derivatives place them at the intersection of several scientific disciplines, including medicinal chemistry, biology, and supramolecular chemistry. Fostering collaborations across these fields is a key trend for future research.
Promising interdisciplinary avenues include:
Medicinal Chemistry: Bithiazole derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects researchgate.netresearchgate.net. A series of 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives have been identified as selective TRPV4 antagonists for the treatment of pain nih.gov. Furthermore, they have been identified as correctors for protein misfolding diseases like cystic fibrosis and sarcoglycanopathy, opening new therapeutic possibilities acs.orgacs.orgnih.gov. Future work will focus on optimizing these activities, understanding their mechanisms of action, and exploring new therapeutic targets acs.org.
Herbicidal Agents: By modifying molecular scaffolds, researchers have identified thiazolo[4,5-b]pyridine (B1357651) as a potent inhibitor of acyl-ACP thioesterase, leading to the development of novel herbicides beilstein-journals.orgnih.gov.
Biomolecular Recognition: The ability of bithiazole scaffolds to interact with biomolecules is being explored for applications in diagnostics and as molecular probes. In silico studies have shown that bithiazole derivatives can interact effectively with biomolecules like DNA and bovine serum albumin (BSA) researchgate.net.
The synergy between chemists, biologists, and material scientists will be crucial in translating the fundamental properties of this compound into practical applications that address challenges in health, technology, and agriculture.
Q & A
How can researchers optimize the synthesis of [4,5'-Bithiazol]-2-amine derivatives to improve yield and purity?
Methodological Answer:
Synthesis optimization often involves cyclization reactions and precursor selection. For example, template reactions using transition metals (e.g., Co, Ni, Cu) with optically active thiazol-2-ylamine ligands can enhance stereochemical control . Key steps include:
- Precursor Activation: Use bases like K₂CO₃ in DMF to facilitate cyclization .
- Temperature Control: Heating at 80–100°C for 12–24 hours improves reaction efficiency .
- Purification: Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity.
What experimental strategies are recommended to evaluate the biological activity of this compound analogs?
Methodological Answer:
Advanced evaluation combines in vitro and in silico approaches:
- Target-Specific Assays: Use enzyme inhibition assays (e.g., COX-2/5-LOX for anticancer activity) with IC₅₀ determination .
- Cell Migration Studies: Validate MMP-9 inhibition via scratch assays in HT1080 cells .
- Computational Validation: Perform molecular docking against TRPV4 to predict binding affinities .
How can computational modeling resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?
Methodological Answer:
Contradictions in SAR often arise from steric/electronic mismatches. Address these using:
- 3D-QSAR Models: Develop CoMSIA models (R² > 0.9, Q² > 0.6) to map steric, electrostatic, and hydrophobic fields .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., TRPV4 VSLD domain) to identify critical residues (e.g., Val469, Ser470) .
- Free Energy Calculations: Use MM/GBSA to quantify binding energy contributions .
What advanced techniques are suitable for structural characterization of this compound complexes?
Methodological Answer:
- Cryo-Electron Microscopy (Cryo-EM): Resolve ligand-binding modes in TRPV4 at near-atomic resolution (e.g., 3.2 Å) .
- X-Ray Crystallography: Determine crystal structures of coordination compounds (e.g., Co(L)₂, Ni(L)₂) .
- Spectroscopic Analysis: Use ¹H/¹³C-NMR and IR to confirm tautomeric forms and hydrogen bonding .
How can researchers reconcile discrepancies in biological activity across this compound analogs with similar structures?
Methodological Answer:
- Pharmacophore Modeling: Identify essential features (e.g., hydrophobic methyl groups, hydrogen bond acceptors) using software like Schrödinger .
- Meta-Analysis of SAR Data: Compare activity trends across analogs (e.g., 2,4-dimethyl substitution vs. 4-methyl) to isolate critical substituents .
- In Vitro-In Silico Correlation: Validate computational predictions with dose-response assays (e.g., TRPV4 antagonism at IC₅₀ 0.5–2 µM) .
What synthetic routes enable the formation of bioactive this compound-pyrimidine hybrids?
Methodological Answer:
- Enaminone Intermediates: React 2-aminothiazoles with phenylguanidines under acidic conditions (e.g., HCl/EtOH) to form pyrimidine cores .
- Cross-Coupling Reactions: Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 4,5'-positions .
- Post-Modification: Functionalize with NHS carbamates for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
